2-(2-Bromo-4-methoxyphenyl)ethan-1-ol

Description

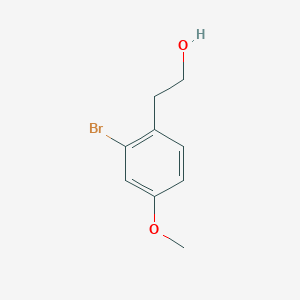

Chemical Structure and Properties 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol (CAS: 89691-60-1) is a brominated aromatic alcohol with the molecular formula C₉H₁₁BrO₂ and a molecular weight of 231.09 g/mol . Its IUPAC name is 1-(2-bromo-4-methoxyphenyl)ethanol, featuring a hydroxyl group (-OH) on the ethan-1-ol chain, a bromine atom at the ortho position, and a methoxy group (-OCH₃) at the para position of the phenyl ring. The compound is reported as a liquid at room temperature and is stored under ambient conditions .

Synthesis

The compound is synthesized via the borane dimethylsulfide-mediated reduction of a ketone precursor. In a typical procedure, borane dimethylsulfide is added to 2-(2-methoxyphenyl)acetic acid in tetrahydrofuran (THF) at 60°C, followed by treatment with lithium chloride. This method yields 98% of the product as a white oil .

Properties

Molecular Formula |

C9H11BrO2 |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

2-(2-bromo-4-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H11BrO2/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6,11H,4-5H2,1H3 |

InChI Key |

VINICEAUUVTAMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CCO)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally starts from 2-bromo-4-methoxyacetophenone as the key precursor. The main synthetic route involves:

- Nucleophilic substitution of the α-bromo ketone with a suitable nucleophile (often a phenol or other oxygen nucleophile) to form an ether or related intermediate.

- Reduction of the ketone group to the corresponding secondary alcohol to yield this compound.

This approach is well-documented in the literature for related compounds and adapted for the specific substitution pattern of the target molecule.

Stepwise Preparation

Step 1: Synthesis of 2-bromo-4-methoxyacetophenone

This compound can be prepared by bromination of 4-methoxyacetophenone at the ortho position relative to the methoxy group, using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

Step 2: Nucleophilic Substitution (Ether Formation)

In some related syntheses, the α-bromo ketone is reacted with phenols or substituted phenols in the presence of a base such as potassium carbonate (K2CO3) in acetone solvent. The reaction proceeds via nucleophilic substitution at the α-bromo position, forming phenoxyacetophenone derivatives.

For example, a procedure reported involves stirring 2-bromo-1-(4-methoxyphenyl)ethanone with 2-methoxyphenol and K2CO3 in acetone at room temperature or reflux, yielding 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone with high yield (around 85-88%).

Step 3: Reduction of the Ketone to Alcohol

The ketone group in 2-bromo-4-methoxyacetophenone or its ether derivative is reduced to the corresponding secondary alcohol using sodium borohydride (NaBH4) in ethanol/water mixtures. This reduction is typically mild and selective, yielding this compound with high efficiency.

A typical procedure involves dissolving the ketone in ethanol, cooling the solution, and slowly adding NaBH4 under stirring. After completion, the reaction mixture is quenched with water, extracted, dried, and purified by column chromatography or recrystallization.

Detailed Experimental Data and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 4-methoxyacetophenone | NBS or Br2, solvent (e.g., acetic acid), controlled temp | ~80-90 | Ortho-selective bromination |

| Nucleophilic substitution | 2-bromo-4-methoxyacetophenone + 2-methoxyphenol, K2CO3, acetone, reflux or room temp | 85-88 | High selectivity, reaction time 12-24 h |

| Reduction of ketone to alcohol | NaBH4, EtOH/H2O, 0-25 °C, 1-2 h | 90-98 | Mild conditions, selective for ketone reduction |

Representative Synthetic Procedure

Preparation of 2-bromo-4-methoxyacetophenone :

Brominate 4-methoxyacetophenone using N-bromosuccinimide in acetic acid at 0-5 °C. After completion, isolate the product by aqueous workup and recrystallization.Nucleophilic substitution :

In a round-bottom flask, dissolve 2-bromo-4-methoxyacetophenone (1 equiv) and 2-methoxyphenol (2 equiv) in acetone. Add potassium carbonate (2-3 equiv) and stir at room temperature or reflux for 12-24 hours. Filter off solids and concentrate the filtrate. Purify the crude product by recrystallization from ethanol.Reduction to alcohol :

Dissolve the ketone intermediate in ethanol, cool to 0 °C, and add sodium borohydride portionwise. Stir for 1-2 hours at room temperature. Quench the reaction with water, extract with ethyl acetate, dry over sodium sulfate, and concentrate. Purify by silica gel chromatography to obtain the target alcohol.

Research Discoveries and Analytical Data

Yields and Purity : The nucleophilic substitution step consistently yields over 85% of the ether intermediate, while the reduction step yields up to 98% of the alcohol product with high purity confirmed by NMR and mass spectrometry.

Spectroscopic Characterization :

- ^1H NMR shows characteristic signals for the aromatic protons, methoxy group (~3.7-3.9 ppm singlet), and the benzylic alcohol methine proton (~4.5-5.0 ppm multiplet).

- ^13C NMR confirms the presence of aromatic carbons, methoxy carbon (~55 ppm), and the benzylic carbon bearing the hydroxyl group (~65-70 ppm).

- Mass spectrometry confirms molecular ion peaks consistent with the brominated alcohol.

Reaction Optimization : Studies indicate that potassium carbonate in acetone is an optimal base/solvent system for the nucleophilic substitution, providing excellent yields and minimal side products. Sodium borohydride reduction is preferred for its mildness and selectivity.

Summary Table of Key Literature Sources

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The bromine atom can be reduced to form the corresponding phenylethanol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: 2-(2-Bromo-4-methoxyphenyl)ethanone

Reduction: 2-(4-Methoxyphenyl)ethanol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromo-4-methoxyphenyl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition, particularly protein tyrosine phosphatases.

Industry: Used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes. For example, it can act as an inhibitor of protein tyrosine phosphatases by covalently modifying the active site of the enzyme. This inhibition can affect various cellular signaling pathways, leading to changes in cell function.

Comparison with Similar Compounds

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (CAS: N/A)

- Structural Difference : The bromine and methoxy groups are swapped (bromine at para, methoxy at meta) compared to the target compound.

- Impact : The altered substituent positions affect electronic distribution and steric hindrance . For instance, the para-bromo isomer may exhibit higher reactivity in electrophilic substitutions due to reduced steric hindrance .

- Synthesis : Synthesized via similar borane reduction methods but starting from 2-(4-bromo-2-methoxyphenyl)acetic acid .

Table 1: Comparison of Positional Isomers

Substituent Variants

2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol HCl (CAS: 2250242-63-6)

- Structural Difference: Features an amino group (-NH₂) at the ethanol chain’s 2-position and a methyl group (-CH₃) instead of methoxy.

- The methyl group is less electron-donating than methoxy, reducing the aromatic ring’s electron density .

(±)-2-Bromo-1-(4-methylphenyl)ethan-1-ol (CAS: 60655-81-4)

- Structural Difference : Replaces methoxy with a methyl group (-CH₃) at the para position.

Table 2: Substituent Variants

Functional Group Modifications

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol (CAS: 1156381-32-6)

- Structural Difference : Contains a sulfanyl (-S-) group and fluorine (-F) on the aromatic ring.

2-Amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol (CAS: 1391269-16-1)

Table 3: Functional Group Comparisons

Biological Activity

2-(2-Bromo-4-methoxyphenyl)ethan-1-ol, with the CAS number 198630-94-3, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bromine atom and a methoxy group attached to a phenyl ring, connected to an ethanolic chain. The presence of these functional groups is crucial in determining its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures were evaluated for their antifungal and antibacterial activities. The minimum inhibitory concentration (MIC) values for these compounds varied significantly, indicating their effectiveness against various pathogens.

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| Compound 19 | 0.0125 | Antifungal |

| Compound 20 | 0.028 | Antibacterial |

| This compound | TBD | TBD |

Case Study : A study on monomeric alkaloids demonstrated that compounds with similar phenolic structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the phenolic hydroxyl group may enhance this effect .

Kinase Inhibition

Another area of research focuses on the inhibition of kinases, particularly MNK1 and MNK2, which are implicated in cancer progression. Compounds structurally related to this compound have been shown to inhibit these kinases effectively.

Research Findings : In vitro assays demonstrated that certain derivatives could inhibit eIF4E phosphorylation, a process regulated by MNK kinases, thus indicating potential anti-cancer properties . The structure–activity relationship analysis revealed that specific substitutions on the phenyl ring were critical for enhancing kinase inhibition.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Key aspects include:

- Bromine Substitution : The presence of bromine enhances lipophilicity, potentially increasing membrane permeability.

- Methoxy Group : This group can influence electron density on the aromatic ring, affecting reactivity and interaction with biological targets.

- Hydroxyl Group : The hydroxyl group is essential for hydrogen bonding interactions, which may enhance binding affinity to target enzymes or receptors.

Q & A

Q. What are the standard methods for synthesizing 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves bromination and reduction steps. A common approach is the reduction of 2-(2-Bromo-4-methoxyphenyl)ethanone using sodium borohydride (NaBH₄) in methanol or ethanol. Key parameters include:

- Temperature control : Maintaining 0–5°C during NaBH₄ addition minimizes side reactions .

- Solvent selection : Polar aprotic solvents like THF enhance reagent solubility, while methanol stabilizes intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product from by-products like unreacted ketone .

Q. How is this compound characterized, and what analytical techniques are most reliable?

Characterization relies on:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxy group (δ ~3.8 ppm) and bromine-induced splitting patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 231.04 (calculated for C₉H₁₁BrO₂) .

- Melting point : A sharp melting point near 128°C indicates purity .

Q. What are the stability considerations for storing and handling this compound?

- Light sensitivity : Store in amber vials to prevent photodegradation of the bromine substituent .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the alcohol group .

- Temperature : Long-term storage at –20°C preserves stability .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

Discrepancies often arise from incomplete mixing or heat dissipation in larger batches. Strategies include:

- Segmented addition : Gradual introduction of NaBH₄ to control exothermicity .

- Inline monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

- Statistical optimization : Design of Experiments (DoE) models can identify critical factors (e.g., solvent ratio, stirring rate) affecting yield .

Q. What role does this compound play in synthesizing bioactive compounds like (S)-Equol?

This compound serves as a key intermediate in introducing the 2-bromo-4-methoxyphenyl moiety into chiral scaffolds. For example:

- Chiral resolution : Enzymatic or chemical methods (e.g., Sharpless epoxidation) can generate enantiopure derivatives for estrogen receptor studies .

- Biological activity : The bromine atom enhances binding affinity to hydrophobic enzyme pockets, as seen in analogs targeting hormone-sensitive cancers .

Q. How can computational methods aid in predicting the reactivity and metabolic pathways of this compound?

- DFT calculations : Predict sites of electrophilic attack (e.g., bromine substitution) and regioselectivity in further derivatization .

- ADMET modeling : Tools like SwissADME forecast metabolic stability, highlighting potential oxidation of the methoxy group .

- Docking studies : Simulate interactions with cytochrome P450 enzymes to anticipate metabolic by-products .

Methodological Challenges and Solutions

Q. How can researchers address low yields in nucleophilic substitution reactions involving this compound?

- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Leaving group modification : Replace bromine with iodine for improved displacement kinetics, though this may alter bioactivity .

Q. What strategies validate the compound’s purity when analytical data conflicts with biological assay results?

- Orthogonal assays : Combine HPLC, LC-MS, and bioactivity screens to distinguish between impurities and inactive enantiomers .

- Spiking experiments : Add known impurities to assess their impact on assay outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.